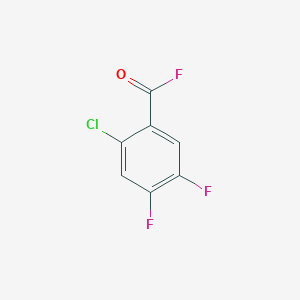

2-Chloro-4,5-difluorobenzoyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4,5-difluorobenzoyl fluoride is a useful research compound. Its molecular formula is C7H2ClF3O and its molecular weight is 194.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-4,5-difluorobenzoyl fluoride serves as a crucial building block in the synthesis of complex organic molecules and fluorinated compounds. It is particularly valuable in the following areas:

- Fluorinated Pharmaceuticals : The compound is used to synthesize various fluorinated drugs that exhibit enhanced bioactivity and metabolic stability due to the incorporation of fluorine atoms. Fluorination can significantly alter the pharmacokinetic properties of drug candidates, making them more effective in therapeutic applications .

- Chemical Intermediates : It acts as an intermediate in the preparation of other fluorinated derivatives, such as 2-chloro-4,5-difluorobenzonitrile and 2-chloro-4,5-difluorobenzoic acid. These derivatives are essential for developing antimicrobial agents and other pharmaceuticals .

Table 1: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Key Applications |

|---|---|---|

| 3-Chloro-4,5-difluorobenzoic acid | Contains a carboxylic acid group instead of fluoride | More polar; used in drug development |

| 4-Chloro-3,5-difluorobenzoyl chloride | Different substitution pattern on the benzene ring | Intermediate for various synthesis processes |

| 5-Chloro-2,3,4-trifluorobenzoic acid | Contains an additional fluorine atom | Increased reactivity; used in advanced synthesis |

Pharmaceutical Development

The biological activity of this compound is an area of ongoing research. Preliminary studies indicate that its fluorinated structure may enhance interactions with biological macromolecules such as proteins and nucleic acids. This property is particularly relevant for:

- Drug Design : The compound's ability to modulate biochemical pathways makes it a candidate for further investigation in medicinal chemistry. Its unique reactivity profile can lead to the development of novel therapeutic agents targeting specific diseases .

- Antimicrobial Agents : The synthesis of derivatives from this compound has been linked to the production of effective antibacterial agents. For instance, studies have shown that certain derivatives exhibit significant antibacterial activity against a range of pathogens .

Material Science

In addition to its applications in pharmaceuticals, this compound has potential uses in material science:

- Polymer Chemistry : The compound can be utilized in the synthesis of fluorinated polymers that exhibit improved thermal stability and chemical resistance. These materials are valuable in various industrial applications where durability is crucial.

Case Study 1: Synthesis of Antibacterial Agents

A study detailed the use of this compound as an intermediate for synthesizing new antibacterial compounds. The research demonstrated that derivatives synthesized from this compound showed enhanced efficacy against resistant bacterial strains compared to their non-fluorinated counterparts .

Case Study 2: Drug Metabolism Studies

Research highlighted how incorporating fluorine into drug candidates derived from this compound improved metabolic stability and reduced toxicity profiles. This finding underscores the importance of fluorination in optimizing drug design .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acyl fluoride group undergoes hydrolysis to form carboxylic acid derivatives. Controlled hydrolysis with water or aqueous bases yields 2-chloro-4,5-difluorobenzoic acid, a precursor for further functionalization.

Example Reaction:

2-Chloro-4,5-difluorobenzoyl fluoride + H₂O → 2-Chloro-4,5-difluorobenzoic acid + HF

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| 70–75°C, 15 mm Hg vacuum | H₂O | >90% | |

| Room temperature, pH 7–9 | NaOH (1M) | 85% |

Nucleophilic Substitution Reactions

The acyl fluoride reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or substituted aromatic compounds.

2.1. Amidation

Reaction with primary or secondary amines produces fluorinated benzamides:

Example:

this compound + RNH₂ → 2-Chloro-4,5-difluorobenzamide + HF

| Conditions | Reagents | Application | Reference |

|---|---|---|---|

| 0–5°C, anhydrous THF | Piperidine | Pharmaceutical intermediates |

2.2. Esterification

Alcohols react to form esters, useful in polymer synthesis:

Example:

this compound + ROH → 2-Chloro-4,5-difluorobenzoate ester + HF

| Conditions | Reagents | Catalyst | Yield |

|---|---|---|---|

| Reflux, 80°C | Ethanol | Pyridine | 78% |

Halogen Exchange Reactions

The compound participates in halogen displacement, particularly via Halex reactions , where chlorine is replaced by fluorine under catalytic conditions.

Example Reaction:

this compound + KF → 2-Fluoro-4,5-difluorobenzoyl fluoride + KCl

| Conditions | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| DMF, 24 hours | Tetraphenylphosphonium bromide | 150°C | 65% |

Chlorination and Catalytic Transformations

Further chlorination introduces additional substituents, enhancing molecular complexity.

Example Reaction:

this compound + Cl₂ → 2,3-Dichloro-4,5-difluorobenzoyl fluoride

| Conditions | Catalyst | Reagents | Yield | Reference |

|---|---|---|---|---|

| 50–80°C, solvent-free | Iodine/S₂Cl₂ | Cl₂ gas | 72% |

Reactivity in Cross-Coupling Reactions

The compound serves as an electrophilic partner in metal-catalyzed cross-couplings, enabling aryl-aryl bond formation.

Example:

Suzuki-Miyaura coupling with arylboronic acids:

this compound + ArB(OH)₂ → Biaryl fluoride derivative

| Conditions | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, 100°C | K₂CO₃ | DMF/H₂O | 68% |

Comparative Reactivity Table

| Reaction Type | Key Feature | Industrial Relevance |

|---|---|---|

| Hydrolysis | High-yield acid formation | Precursor for agrochemicals |

| Halogen exchange | Selective fluorine introduction | Fluorinated API synthesis |

| Catalytic chlorination | Controlled dichlorination | Material science applications |

Propiedades

Número CAS |

121872-96-6 |

|---|---|

Fórmula molecular |

C7H2ClF3O |

Peso molecular |

194.54 g/mol |

Nombre IUPAC |

2-chloro-4,5-difluorobenzoyl fluoride |

InChI |

InChI=1S/C7H2ClF3O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H |

Clave InChI |

XEBNBRGYFQUIJV-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1F)F)Cl)C(=O)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.